Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate
Description
Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate is a bicyclic organic compound featuring a rigid [3.2.2]nonane scaffold substituted with a cyano (-CN) group at position 5 and an ethyl ester (-COOEt) at position 1. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-11(15)13-5-3-4-12(10-14,6-8-13)7-9-13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJALPUNHJVORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(CC1)(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Bicyclic Dicarboxylate Intermediates
Preparation of Diethyl-6,8-Bis-Ethylenedithiobicyclo[3.2.2]nonane-1,5-Dicarboxylate
The synthesis begins with diethyl-6,8-dioxobicyclo[3.2.2]nonane-1,5-dicarboxylate, which undergoes dithioketal formation using 1,2-ethanedithiol in the presence of boron trifluoride etherate. This reaction proceeds at room temperature over three days, yielding a viscous oil that solidifies upon trituration with methanol. Recrystallization from n-hexane produces pure diethyl-6,8-bis-ethylenedithiobicyclo[3.2.2]nonane-1,5-dicarboxylate as needles with a melting point of 103.5–105°C and a 63.2% yield.
Catalytic Hydrogenolysis with Raney Nickel
The dithioketal intermediate is subjected to hydrogenolysis using Raney nickel in refluxing ethanol. This step removes the ethylenedithio groups, regenerating the dicarboxylate structure. After four days of reflux, filtration and solvent evaporation yield diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate as a colorless liquid. Vacuum distillation purifies the product, achieving a boiling point of 114–115°C at 0.05 mm Hg and a 95% crude yield.
Selective Hydrolysis to Ethyl Hydrogen Bicyclo[3.2.2]nonane-1,5-Dicarboxylate
Partial hydrolysis of the diester is performed using sodium hydroxide in ethanol. The mono-ester product, ethyl hydrogen bicyclo[3.2.2]nonane-1,5-dicarboxylate, is isolated via acid-base extraction, providing a white solid. This intermediate serves as the precursor for subsequent functionalization.
Formation of Ethyl 5-Carboxamidobicyclo[3.2.2]nonane-1-Carboxylate
The mono-ester is treated with ethyl chloroformate and triethylamine in chloroform at 5–10°C to generate a mixed anhydride. Ammonia gas is then bubbled through the solution, yielding the carboxamide derivative. After 17 hours of stirring, the product is isolated via extraction and recrystallized from benzene-hexane, achieving a 71.6% yield and a melting point of 83.5°C.
Dehydration to Ethyl 5-Cyanobicyclo[3.2.2]nonane-1-Carboxylate
The carboxamide undergoes dehydration using phosphorus oxychloride in 1,2-dichloroethane under reflux. This step converts the amide to the nitrile group, producing the target compound as a pale yellow oil. The crude product is purified via pentane extraction, yielding 86% purity. Saponification of the ester with sodium hydroxide confirms structural integrity, yielding 5-cyanobicyclo[3.2.2]nonane-1-carboxylic acid.
Alternative Bromination Strategies from Bicyclo[2.2.2]octane Analogues
Mercury Oxide-Mediated Bromination
A related method for methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate involves bromination with mercury(II) oxide and bromine in dichloromethane under reflux. Although developed for a [2.2.2] system, this approach highlights the potential adaptability to [3.2.2] frameworks. The reaction achieves 68.7–94.8% yields, with purification via silica gel chromatography.
Table 1: Comparative Bromination Conditions and Yields
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bicyclo[2.2.2]octane diester | HgO/Br2 | CH2Cl2 | 80 | 1.5 | 68.7–94.8 |
| Bicyclo[3.2.2]nonane diester | Raney Nickel | Ethanol | 80 | 96 | 95 |
Silver Nitrate-Assisted Bromination
An alternative protocol employs silver nitrate and bromine in hexane at 80°C. The silver salt of the carboxylic acid intermediate reacts with bromine, yielding the brominated product after 30 minutes. This method achieves 70% efficiency but requires stringent anhydrous conditions.
Critical Analysis of Methodologies
Efficiency and Practicality
The multi-step patent route offers high yields (>70% per step) but demands specialized reagents like Raney nickel and phosphorus oxychloride. In contrast, the mercury oxide method provides rapid bromination but poses toxicity concerns. Catalytic hydrogenolysis remains the most reliable step for dithioketal removal, though reaction times exceed four days.
Purification Challenges
Distillation and recrystallization are critical for isolating intermediates, particularly the dicarboxylate and carboxamide derivatives. Silica gel chromatography proves effective for brominated analogues, suggesting its utility in [3.2.2] systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanide group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the ester or cyanide groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[3.2.2]nonane Family
Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate
- Structure : Differs only in the ester group (methyl vs. ethyl).
- Molecular Weight : ~233.27 g/mol (estimated), compared to 247.76 g/mol for the ethyl variant .
- Synthesis: Likely synthesized via similar cyclization or functionalization routes, as seen in methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate, which forms via acid-catalyzed cyclization .
- Applications : Methyl esters are often intermediates for hydrolysis to carboxylic acids, whereas ethyl esters may offer better solubility in organic solvents.
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Bicyclo[3.3.1]nonane Derivatives
Ethyl 3-Ethyl-7-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Structure : Features a larger [3.3.1] ring system with an N-atom (aza group), methyl, ethyl, and oxo substituents.
- Synthesis: Prepared via aminomethylation reactions involving ethylamine and paraformaldehyde .
- Key Differences : The nitrogen atom introduces basicity, altering reactivity in catalytic or pharmaceutical contexts.
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid
Functional Group Variants
Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
- Structure: Replaces the cyano group with an amino (-NH2) group, protonated as hydrochloride.
- Molecular Weight : 247.76 g/mol .
- Applications: The amino group enables participation in coupling reactions, expanding utility in peptide mimetics or polymer synthesis.
Methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate
Comparative Data Table
Commercial Availability and Suppliers
Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride, a closely related derivative, is supplied by multiple vendors, including CJ Haide Biotech and Atop Bio-Tech, indicating industrial relevance . The parent compound’s synthesis likely follows analogous pathways, leveraging cyclization and functional group interconversion.
Biological Activity
Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate is a bicyclic compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 179.22 g/mol
IUPAC Name : this compound
The compound features a bicyclic structure that may influence its interaction with biological systems, particularly in terms of receptor binding and metabolic pathways.
Biological Activity Overview
This compound exhibits several biological activities, which can be categorized as follows:
- Antimicrobial Activity : Studies have indicated that compounds with similar bicyclic structures possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which may be linked to the modulation of pro-inflammatory cytokines.
- Cytotoxicity : Initial screenings reveal cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted by researchers focused on the antimicrobial properties of several bicyclic esters, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. -
Anti-inflammatory Mechanisms :
In vitro experiments demonstrated that this compound can downregulate the expression of TNF-alpha and IL-6 in macrophages, indicating its role in modulating inflammatory responses. -
Cytotoxicity in Cancer Research :
A recent study highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound might be explored further for cancer treatment applications.
Q & A
Q. What are the common synthetic routes for ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate?
Methodological Answer:
- Tandem Hydroformylation/Aldol Addition : Sequential hydroformylation of cyclic ketones with unsaturated side chains, followed by aldol condensation, is a key method. For example, ethyl 3-allyl-3-methyl-2-oxo-cyclohexane carboxylate undergoes hydroformylation under Rh catalysis (CO/H₂, BIPHEPHOS ligand) to form intermediates that cyclize into bicyclic products .
- Acid-Catalyzed Cyclization : Acid-mediated cyclization of precursors like methyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate leads to bicyclic products via rearrangement. X-ray crystallography confirms structural outcomes .
- Michael Addition : Reactions involving α,β-unsaturated carbonyl compounds with piperidine derivatives can yield substituted bicyclic structures .
Table 1 : Synthetic Routes and Conditions
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- X-Ray Crystallography : Provides unambiguous confirmation of bicyclic frameworks and substituent positions. For example, derivatives like ethyl 9-(2-chlorophenyl)-5-cyano-7-(4-methylphenyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylate have been structurally resolved via X-ray .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyano, ester) and stereochemical environments. Coupling constants in 2D spectra clarify ring junction geometry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What functional groups in this compound influence its reactivity?
Methodological Answer:
- Cyano Group (-CN) : Participates in nucleophilic additions (e.g., hydrolysis to carboxylic acids) and acts as a directing group in metal-catalyzed reactions.
- Ester Moiety (-COOEt) : Susceptible to hydrolysis (acid/base), transesterification, or reduction to alcohols.
- Bicyclic Framework : Strain and rigidity affect reaction kinetics, favoring ring-opening or functionalization at bridgehead positions .
Q. What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar byproducts.
- Recrystallization : Use solvents like ethanol or acetonitrile to exploit solubility differences.
- HPLC : For enantiomeric resolution if chiral centers are present .
Q. Which analytical techniques validate purity and composition?
Methodological Answer:
- Combined NMR and IR : IR confirms functional groups (e.g., C≡N stretch at ~2250 cm⁻¹), while NMR quantifies impurities.
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios.
- Melting Point Analysis : Sharp melting ranges indicate high crystallinity .
Advanced Research Questions
Q. How do reaction mechanisms differ in the synthesis of this compound derivatives?
Methodological Answer:
- Reversible Insertion in Hydroformylation : The competition between CO complexation and β-elimination dictates regioselectivity. High CO pressure favors linear aldehyde intermediates, while low pressure promotes branched products .
- Acid-Mediated Rearrangements : Protonation of carbonyl groups triggers Wagner-Meerwein shifts, forming bicyclic frameworks. Solvent polarity and temperature influence transition states .
Table 2 : Mechanistic Insights
| Reaction Type | Key Step | Outcome | Reference |
|---|---|---|---|
| Hydroformylation | Rh-catalyzed CO insertion | Linear vs. branched aldehyde | |
| Acid Cyclization | Wagner-Meerwein rearrangement | Bicyclic product formation |
Q. How does stereochemistry at bridgehead positions affect biological activity?
Methodological Answer:
- X-Ray/DFT Studies : Substituent orientation (axial vs. equatorial) impacts binding to enzymes or receptors. For example, 5-cyano derivatives with axial substituents show enhanced inhibition of cytochrome P450 isoforms .
- Enantioselective Synthesis : Chiral catalysts (e.g., BINOL-phosphates) control bridgehead stereochemistry, enabling structure-activity relationship (SAR) studies .
Q. What computational methods model the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps, predicting regioselectivity.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF).
- Docking Studies : Predict binding modes with biological targets using software like AutoDock .
Q. How are stability and hygroscopicity managed during storage?
Methodological Answer:
- Lyophilization : Freeze-drying under vacuum preserves moisture-sensitive compounds.
- Inert Atmosphere Storage : Argon or nitrogen prevents oxidation of the cyano group.
- Stability Monitoring : Accelerated aging studies (40°C/75% RH) assess degradation pathways .
Q. How to resolve contradictions between experimental and computational data?
Methodological Answer:
- Error Analysis : Re-examine computational parameters (e.g., basis sets in DFT) and experimental conditions (e.g., solvent purity).
- Synchrotron Crystallography : High-resolution X-ray data refines molecular geometries for better DFT alignment.
- Kinetic Isotope Effects (KIE) : Validate proposed mechanisms by comparing isotopic reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
